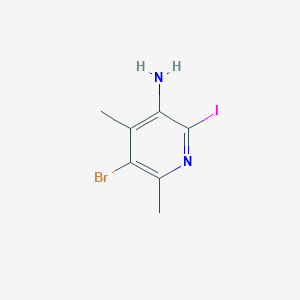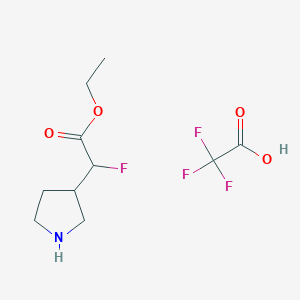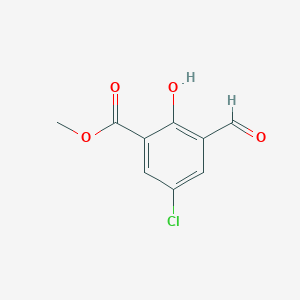
Methyl 5-chloro-3-formyl-2-hydroxybenzoate
概要
説明
Methyl 5-chloro-3-formyl-2-hydroxybenzoate is an organic compound with the molecular formula C9H7ClO4 It is a derivative of salicylic acid, characterized by the presence of a chloro group, a formyl group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-3-formyl-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 5-chloro-2-hydroxybenzoate using hexamethylenetetramine in the presence of strong acids such as polyphosphoric acid, methanesulfonic acid, or trifluoroacetic acid . Another method involves the copper-mediated Duff reaction, which provides ortho-selective formylation of phenols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pH, and reaction time.
化学反応の分析
Types of Reactions
Methyl 5-chloro-3-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Methyl 5-chloro-2-hydroxybenzoic acid.
Reduction: Methyl 5-chloro-3-hydroxymethyl-2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-chloro-3-formyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of methyl 5-chloro-3-formyl-2-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the chloro and hydroxyl groups can influence the compound’s binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 5-formyl-2-hydroxybenzoate: Similar structure but lacks the chloro group.
Methyl 5-chloro-2-hydroxybenzoate: Similar structure but lacks the formyl group.
Uniqueness
Methyl 5-chloro-3-formyl-2-hydroxybenzoate is unique due to the presence of both the chloro and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
methyl 5-chloro-3-formyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMPCMXOQXGTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
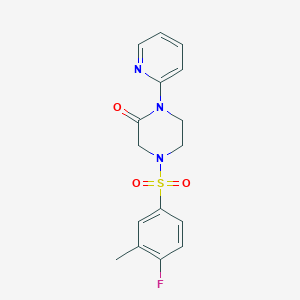
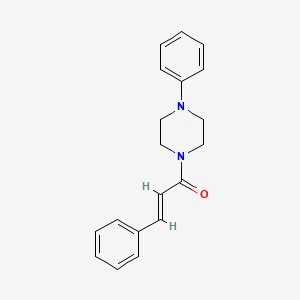
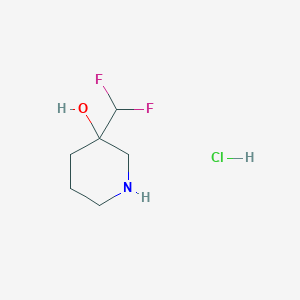
![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)
![N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)
![3,14-diazahexacyclo[14.7.1.02,14.04,13.07,12.020,24]tetracosa-1(23),2,4(13),5,7,9,11,16,18,20(24),21-undecaen-15-one](/img/structure/B3016533.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)
